molecular formula Pr2Se3 B1144036 praseodymium selenide CAS No. 12038-08-3

praseodymium selenide

Cat. No.: B1144036
CAS No.: 12038-08-3
M. Wt: 518.7 g/mol
InChI Key: VAVTYYCFCFLRHU-UHFFFAOYSA-N
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Description

Praseodymium selenide (PrSe) is a rare earth chalcogenide compound composed of praseodymium (Pr) and selenium (Se). It crystallizes in the cubic rock-salt structure (space group Fm-3m), typical of many lanthanide monochalcogenides. PrSe exhibits semiconducting behavior with an optical band gap ranging between 1.89–2.04 eV, attributed to electronic transitions involving Pr³⁺ 4f orbitals . Its applications span optoelectronics, infrared (IR) laser materials, and catalysis, particularly in selenide glass fibers for mid-IR (MIR) light generation .

Properties

CAS No.

12038-08-3

Molecular Formula

Pr2Se3

Molecular Weight

518.7 g/mol

IUPAC Name

praseodymium(3+);selenium(2-)

InChI

InChI=1S/2Pr.3Se/q2*+3;3*-2

InChI Key

VAVTYYCFCFLRHU-UHFFFAOYSA-N

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Pr+3].[Pr+3]

Origin of Product

United States

Preparation Methods

Praseodymium selenide can be synthesized by directly reacting praseodymium and selenium at high temperatures. The reaction typically occurs at around 2100°C, forming this compound as follows :

Pr+SePrSe\text{Pr} + \text{Se} \rightarrow \text{PrSe} Pr+Se→PrSe

The temperature at which selenium and praseodymium start to react when they come into contact is approximately 620 K . This method is commonly used in laboratory settings to produce this compound crystals.

Chemical Reactions Analysis

Praseodymium selenide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form praseodymium oxide and selenium dioxide. The general reaction can be represented as:

PrSe+O2Pr2O3+SeO2\text{PrSe} + \text{O}_2 \rightarrow \text{Pr}_2\text{O}_3 + \text{SeO}_2 PrSe+O2​→Pr2​O3​+SeO2​

In addition, this compound can participate in substitution reactions where selenium is replaced by other chalcogens such as sulfur or tellurium, forming praseodymium sulfide or praseodymium telluride, respectively .

Scientific Research Applications

Praseodymium selenide has several scientific research applications due to its unique properties. It is used in the development of mid-infrared lasers, particularly in rare-earth-ion-doped selenide glasses. These lasers are valuable for their high output parameters and wavelength tuning capabilities, making them suitable for various optical applications . Additionally, praseodymium-doped materials are explored for their potential in optical devices, solid-state lasers, and other electronic applications .

Mechanism of Action

The mechanism by which praseodymium selenide exerts its effects is primarily related to its electronic and optical properties. The compound interacts with light and other electromagnetic radiation, making it useful in laser technology. The molecular targets and pathways involved include the rare-earth ions within the selenide matrix, which facilitate the emission of laser light in the mid-infrared range .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Crystal Structure Band Gap (eV) Key Electronic Features References
PrSe Cubic (rock-salt) 1.89–2.04 4f→5d transitions; intra-4f transitions
LaSe Cubic (rock-salt) ~2.1 Broader 5d orbitals; no 4f electrons
CdSe Hexagonal (wurtzite) ~1.74 Direct band gap; size-dependent quantum effects
Ga₂Se₃ Tetragonal 1.95–2.05 Layered structure; high carrier mobility
Pr₂S₃ Orthorhombic 2.2–2.5 Stronger covalency; reduced f-orbital effects
  • PrSe vs. LaSe : While both adopt the rock-salt structure, LaSe lacks 4f electrons, leading to a slightly larger band gap (~2.1 eV) dominated by 5d-orbital transitions. PrSe’s 4f³ configuration enables unique intra-4f transitions below the band gap, critical for MIR emission .
  • PrSe vs. CdSe: CdSe, a direct-gap semiconductor, exhibits quantum confinement effects in nanocrystals. PrSe’s indirect gap and rare earth character make it less tunable in size but more stable under high-energy irradiation .
  • PrSe vs. Ga₂Se₃ : Ga₂Se₃’s layered structure facilitates anisotropic conductivity, whereas PrSe’s cubic symmetry supports isotropic optoelectronic responses. Both share similar band gaps (~2 eV) but differ in carrier dynamics .
  • PrSe vs. Pr₂S₃ : Sulfur substitution increases covalency in Pr₂S₃, widening its band gap (2.2–2.5 eV) and reducing 4f-orbital contributions compared to PrSe .

Optical and Catalytic Performance

  • MIR Emission : Pr³⁺-doped selenide glasses (e.g., Pr:Ga-Ge-Sb-Se) achieve >1 mW output in the 3.5–8 µm range under near-IR pumping, outperforming terbium-doped analogs in power efficiency .
  • Catalytic Stability : Praseodymium oxides (e.g., Pr₆O₁₁) enhance stability in Cu-based catalysts by suppressing spinel formation. PrSe’s redox activity in similar matrices remains underexplored but shows promise .

Key Research Findings

Band Gap Engineering : PrSe’s band gap is tunable via oxygen incorporation (e.g., in M10OSe14 oxides), reducing it below 1.89 eV for enhanced IR absorption .

Fiber Laser Applications : Pr³⁺-doped selenide fibers exhibit broad emission bandwidths (5–6 µm), outperforming oxide glasses in MIR applications .

Comparative Limitations : PrSe’s 4f-electrons limit conductivity compared to Ga₂Se₃ or CdSe, restricting use in high-speed electronics .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for praseodymium selenide (PrSe), and how do process parameters influence its crystal structure?

  • Methodological Answer : this compound is typically synthesized via high-temperature solid-state reactions. Stoichiometric mixtures of praseodymium and selenium are sealed in evacuated quartz ampoules (10⁻² Pa) and heated to ~1100°C. The crystal structure (LaCuSi₃-type, SG 92) is confirmed via X-ray powder diffraction. Process parameters such as vacuum quality, heating rate, and cooling duration critically affect crystallinity and phase purity . For reproducibility, ensure precise stoichiometric ratios and controlled thermal gradients during synthesis.

Q. Which characterization techniques are essential for verifying the stoichiometry and purity of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray Diffraction (XRD) : To confirm crystal structure and phase identification.
  • Energy-Dispersive X-ray Spectroscopy (EDAX) : For elemental composition analysis.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.
  • Scanning Electron Microscopy (SEM) : To evaluate morphology and detect impurities.
    Reproducibility requires calibration against certified standards and cross-validation with multiple techniques .

Q. How does density functional theory (DFT) contribute to understanding the electronic properties of this compound?

  • Methodological Answer : DFT simulations, particularly using generalized gradient approximations (GGA) like the Perdew-Burke-Ernzerhof (PBE) functional, model electronic band structures and density of states. Software packages such as VASP (Vienna ab initio Simulation Package) optimize computational efficiency for metallic systems by employing iterative subspace diagonalization and Pulay mixing schemes. Basis sets (e.g., plane-wave) and pseudopotentials must be tailored to account for f-electron contributions from praseodymium .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance its thermoelectric or nonlinear optical performance?

  • Methodological Answer : To improve thermoelectric efficiency, focus on:

  • Doping : Introduce Ga or other elements into the lattice to modify carrier concentration.
  • Defect Engineering : Control selenium vacancies during synthesis to tune electrical conductivity.
    For nonlinear optics, enhance second-harmonic generation by aligning the crystal’s trigonal prismatic columns (formed by Pr³⁺ and Se²⁻) via strain engineering. In situ XRD and Raman spectroscopy can monitor structural changes during doping .

Q. What computational strategies address discrepancies in reported bandgap values of this compound?

  • Methodological Answer : Discrepancies often arise from approximations in exchange-correlation functionals (e.g., GGA vs. hybrid functionals). To resolve this:

  • Hybrid DFT : Use HSE06 to improve bandgap accuracy.
  • GW Approximation : For quasiparticle corrections in highly correlated systems.
  • Experimental Cross-Validation : Compare computed results with UV-Vis-NIR spectroscopy and ellipsometry data. Ensure simulations include spin-orbit coupling effects due to Pr’s 4f electrons .

Q. What experimental designs are effective for studying this compound’s performance in mid-infrared (MIR) fiber lasers?

  • Methodological Answer : Design experiments to:

  • Characterize Optical Losses : Use cut-back methods with PrSe-doped chalcogenide fibers.
  • Evaluate Lasing Thresholds : Pump with tunable MIR sources (e.g., OPO lasers) and measure emission spectra.
  • Thermal Management : Integrate TGA and thermal imaging to assess heat dissipation under high-power operation. Reference energy-level diagrams for Pr³⁺ in selenide glasses to optimize pump wavelengths .

Addressing Data Contradictions

Q. How should researchers resolve conflicting reports on this compound’s thermal stability in reducing environments?

  • Methodological Answer : Contradictions may stem from synthesis conditions or impurity levels. Mitigate by:

  • Controlled Atmosphere Studies : Use gloveboxes (Ar/H₂) to simulate reducing environments.
  • In situ XRD/TGA : Monitor phase transitions and selenide decomposition (e.g., PrSe → Pr₂Se₃ + Se).
  • Surface Analysis : XPS to detect surface oxidation or selenium depletion. Compare with thermodynamic databases (e.g., FactSage) .

Methodological Best Practices

  • Reproducibility : Document synthesis parameters (vacuum level, heating rates) and computational settings (k-point grids, convergence criteria) in supplementary materials .
  • Data Validation : Use multiple characterization techniques (e.g., XRD + EDAX) to cross-verify results .
  • Collaborative Tools : Share computational input/output files via platforms like NOMAD or Materials Project for community validation .

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